Delphinidin 3-glucoside chloride

Description

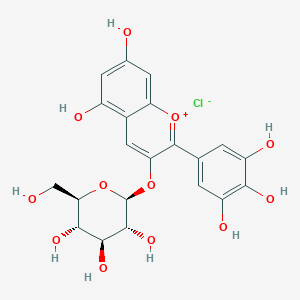

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17-,18+,19-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWIIMLSNZOCBP-BTTVDUMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901028800 | |

| Record name | Mirtillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6906-38-3, 26984-07-6 | |

| Record name | Delphinidin 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6906-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirtillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delphinidin monoglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026984076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirtillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELPHINIDIN 3-GLUCOSIDE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474A9U89JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Delphinidin 3-Glucoside Chloride: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Delphinidin 3-glucoside chloride, a prominent anthocyanin with significant therapeutic potential. The guide details its primary natural sources, presents quantitative data on its concentration in these sources, and offers detailed experimental protocols for its extraction and purification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug development and natural product chemistry.

Natural Sources of this compound

This compound is abundant in a variety of pigmented plant materials, contributing to their characteristic blue, purple, and red hues. The primary natural sources include a range of berries, vegetables, and flowers. Berries are a particularly rich source, with bilberries (Vaccinium myrtillus), blackcurrants (Ribes nigrum), and blueberries (Vaccinium corymbosum) exhibiting high concentrations.[1][2][3][4][5][6] The skin of eggplants (Solanum melongena) is another significant source of this anthocyanin.[7][8][9][10][11] Other notable sources include Concord grapes (Vitis labrusca) and pomegranates (Punica granatum). The concentration of this compound can vary depending on the plant species, cultivar, growing conditions, and ripeness at the time of harvest.[4]

Quantitative Analysis of this compound in Natural Sources

The following table summarizes the quantitative data for this compound content in several key natural sources, as reported in various scientific studies. This information is crucial for selecting the most appropriate raw materials for extraction and for estimating potential yields.

| Natural Source | Plant Part | This compound Content (mg/100g of fresh weight, unless otherwise stated) | References |

| Bilberry (Vaccinium myrtillus) | Fruit | 300-700 mg/100g (total anthocyanins) | [5][6] |

| 24.3 µg/mL (in a specific extract) | [12] | ||

| Blackcurrant (Ribes nigrum) | Fruit | 80-470 mg/100g (total anthocyanins) | [4] |

| 6.1-17.9% of total anthocyanins | [4] | ||

| Delphinidin-3-glucoside is a major anthocyanin | [2][3] | ||

| Blueberry (Vaccinium corymbosum) | Fruit | 0.81 to 12.64 mg/100g (cultivar dependent) | [1] |

| 'Bluecrop' cultivar: 2.52 to 3.72 mg/100g | [1] | ||

| 'Chignecto' cultivar: 13.92 mg/100g | [1] | ||

| Eggplant (Solanum melongena) | Peel | 4-5 mg/100g (dry weight) | [7] |

| 3.7% of total anthocyanins | [9] | ||

| Delphinidin-3-glucoside is a major anthocyanin | [8][10][11] |

Experimental Protocols for Extraction and Purification

The extraction and purification of this compound from its natural sources typically involve the use of polar solvents, followed by chromatographic techniques to isolate the compound of interest. Below are detailed protocols for its extraction from two prominent sources: blackcurrants and eggplant peel.

Extraction and Purification from Blackcurrants (Ribes nigrum)

This protocol outlines a common method for the extraction and purification of this compound from blackcurrants.

3.1.1. Extraction

-

Sample Preparation: Fresh or frozen blackcurrants are homogenized to a fine pulp.

-

Solvent Extraction: The homogenized pulp is macerated in an acidified methanol solution (e.g., methanol with 0.1% to 1.5% formic or hydrochloric acid) at a solid-to-solvent ratio of approximately 1:10 (w/v).[13] Acidification of the solvent is crucial for stabilizing the anthocyanins in their flavylium cation form.

-

Maceration: The mixture is stirred or agitated for a defined period, typically ranging from 1 to 24 hours, at a controlled temperature (e.g., 4°C) in the dark to prevent degradation.

-

Filtration and Concentration: The extract is filtered to remove solid residues. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the methanol.

3.1.2. Purification

-

Solid-Phase Extraction (SPE): The concentrated aqueous extract is loaded onto a C18 SPE cartridge. The cartridge is first washed with acidified water to remove sugars and other polar impurities. The anthocyanins are then eluted with acidified methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): For high-purity isolation, the anthocyanin-rich fraction from SPE is subjected to preparative HPLC.[13]

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is employed, commonly using a mixture of acidified water (e.g., with 1.5% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.[13]

-

Detection: The eluent is monitored at the visible maximum absorption wavelength of delphinidin 3-glucoside (around 520 nm).

-

Fraction Collection: The fraction corresponding to the retention time of this compound is collected.

-

-

Lyophilization: The collected fraction is lyophilized to obtain the purified this compound as a powder.

Extraction and Purification from Eggplant Peel (Solanum melongena)

This protocol details the extraction and purification of this compound from eggplant peels.

3.2.1. Extraction

-

Sample Preparation: The peels are removed from fresh eggplants, washed, and can be either used fresh or freeze-dried and powdered.

-

Solvent Extraction: The eggplant peel material is extracted with an acidified ethanol solution (e.g., 70% ethanol with 1% citric or acetic acid). Ultrasound-assisted extraction (UAE) can be employed to enhance efficiency.

-

Extraction Conditions: The extraction is typically carried out at a controlled temperature (e.g., 25-50°C) for a specific duration (e.g., 30-60 minutes).[7]

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under vacuum using a rotary evaporator.

3.2.2. Purification

-

Solid-Phase Extraction (SPE): The concentrated extract is purified using a C18 SPE cartridge, following a similar procedure as described for blackcurrant extract.

-

Preparative HPLC: The semi-purified anthocyanin fraction is further purified by preparative HPLC using a C18 column and a gradient of acidified water and acetonitrile/methanol to isolate this compound.[14] The collected fractions are then lyophilized.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these pathways is critical for drug development and for elucidating the mechanisms of action of this compound.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses and cell survival. Delphinidin has been demonstrated to inhibit this pathway, thereby exerting anti-inflammatory and pro-apoptotic effects.[15][16][17] The mechanism of inhibition involves preventing the degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes.[15][16]

Modulation of the pAKT/IRF1/HOTAIR Signaling Pathway

Recent studies have indicated that this compound can exert anti-tumor effects by modulating the pAKT/IRF1/HOTAIR signaling pathway. This pathway involves the interplay between the protein kinase B (AKT), interferon regulatory factor 1 (IRF1), and the long non-coding RNA HOTAIR. Delphinidin has been shown to inhibit the phosphorylation of AKT (pAKT), which in turn can influence the expression of IRF1 and HOTAIR, ultimately leading to the suppression of tumor growth.

Conclusion

This compound is a readily available natural compound with a range of promising biological activities. This guide provides a foundational resource for researchers and drug development professionals interested in harnessing its therapeutic potential. The detailed information on its natural sources, quantitative content, extraction and purification protocols, and its interaction with key cellular signaling pathways will facilitate further research and development in this exciting area of natural product science. The provided experimental methodologies can be adapted and optimized for specific research and development needs, paving the way for novel therapeutic applications of this potent anthocyanin.

References

- 1. Buy Delphinidin 3-glucoside | 50986-17-9 [smolecule.com]

- 2. Bet on black: Blackcurrant nutrient content trumps its varieties [nutraingredients.com]

- 3. Biological activities, therapeutic potential, and pharmacological aspects of blackcurrants (Ribes nigrum L): A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Anthocyanin Profiles in Various Blackcurrant Cultivars over a Three-Year Period Using a Fast HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bilberry (Vaccinium myrtillus L.) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. we.riseup.net [we.riseup.net]

- 7. mdpi.com [mdpi.com]

- 8. gup.ugal.ro [gup.ugal.ro]

- 9. jalexu.journals.ekb.eg [jalexu.journals.ekb.eg]

- 10. Optimization of Bioactive Compound Extraction from Eggplant Peel by Response Surface Methodology: Ultrasound-Assisted Solvent Qualitative and Quantitative Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. easpublisher.com [easpublisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. CN112175028B - Method for separating and preparing delphinidin-3-O- (6-O-p-coumaroyl) glucoside - Google Patents [patents.google.com]

- 14. isca.in [isca.in]

- 15. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibitory Effect of Delphinidin on Extracellular Matrix Production via the MAPK/NF-κB Pathway in Nasal Polyp-Derived Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Delphinidin 3-Glucoside: A Technical Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin 3-glucoside, a prominent anthocyanin, imparts blue and purple hues to a variety of flowers, fruits, and vegetables. Beyond its role as a natural pigment, it is of significant interest to the pharmaceutical and nutraceutical industries due to its potent antioxidant and anti-inflammatory properties. Understanding the intricate biosynthetic pathway of delphinidin 3-glucoside is paramount for its targeted production and exploitation. This technical guide provides a comprehensive overview of the enzymatic steps, genetic regulation, and key intermediates involved in the synthesis of delphinidin 3-glucoside. It includes a detailed examination of the core biosynthetic pathway, subsequent modifications, and the transcriptional control mechanisms. Furthermore, this guide offers a compilation of quantitative data on enzyme kinetics and detailed experimental protocols for the analysis of this pathway, intended to serve as a valuable resource for researchers in the field.

The Core Biosynthetic Pathway

The biosynthesis of delphinidin 3-glucoside is a specialized branch of the well-characterized flavonoid pathway. The journey begins with the general phenylpropanoid pathway, leading to the formation of p-coumaroyl-CoA, which serves as the entry point into flavonoid synthesis.

The core pathway can be dissected into a series of enzymatic reactions:

-

Chalcone Synthase (CHS): This enzyme catalyzes the initial and rate-limiting step, a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Naringenin chalcone is subsequently isomerized by CHI to produce (2S)-naringenin, a flavanone.

-

Flavanone 3-Hydroxylase (F3H): F3H, a 2-oxoglutarate-dependent dioxygenase, hydroxylates naringenin at the 3-position to yield dihydrokaempferol (DHK).

-

Flavonoid 3',5'-Hydroxylase (F3'5'H): This critical enzyme, a cytochrome P450 monooxygenase, determines the blue color. It hydroxylates DHK at both the 3' and 5' positions of the B-ring to produce dihydromyricetin (DHM). The activity of F3'5'H is the key branching point that directs the pathway towards the synthesis of delphinidin-type anthocyanins.

-

Dihydroflavonol 4-Reductase (DFR): DFR reduces the 4-keto group of DHM to a hydroxyl group, forming leucodelphinidin. The substrate specificity of DFR is crucial; in many plant species that produce delphinidin, the DFR enzyme preferentially utilizes DHM as a substrate over DHK or dihydroquercetin (DHQ).

-

Anthocyanidin Synthase (ANS) or Leucoanthocyanidin Dioxygenase (LDOX): ANS, another 2-oxoglutarate-dependent dioxygenase, catalyzes the oxidation of leucodelphinidin to form the unstable colored anthocyanidin, delphinidin.

-

UDP-Glucose:Flavonoid 3-O-Glucosyltransferase (UFGT or 3GT): In the final step of the core pathway, UFGT stabilizes the delphinidin molecule by attaching a glucose moiety from UDP-glucose to the 3-hydroxyl group, resulting in the formation of the stable delphinidin 3-O-glucoside.

Visualization of the Core Biosynthetic Pathway

Caption: The core biosynthetic pathway of delphinidin 3-glucoside.

Downstream Modifications of Delphinidin 3-Glucoside

Delphinidin 3-glucoside often serves as a precursor for more complex anthocyanin structures. These modifications, which include glycosylation and acylation, enhance the stability and alter the color of the pigment.

-

Glycosylation: Additional sugar moieties can be attached to the delphinidin 3-glucoside backbone by various glycosyltransferases. For instance, UDP-glucose:anthocyanidin 3,5-O-glucosyltransferase can add a glucose molecule to the 5-hydroxyl group, forming delphinidin 3,5-diglucoside.

-

Acylation: Acyl groups, such as malonic acid, can be attached to the sugar moieties of delphinidin glucosides. This reaction is catalyzed by acyltransferases, for example, malonyl-CoA:anthocyanin 3-O-glucoside-6''-O-malonyltransferase (3MaT). Acylation increases the stability of the anthocyanin molecule.[1]

Visualization of Downstream Modifications

Caption: Common downstream modifications of delphinidin 3-glucoside.

Transcriptional Regulation of the Pathway

The biosynthesis of delphinidin 3-glucoside is tightly regulated at the transcriptional level by a conserved protein complex known as the MBW complex. This complex consists of three types of transcription factors:

-

R2R3-MYB proteins: These are the primary determinants of the specificity of the complex, recognizing and binding to the promoter regions of the anthocyanin biosynthetic genes.

-

basic Helix-Loop-Helix (bHLH) proteins: These act as co-activators and interact with the MYB proteins.

-

WD40-repeat (WDR) proteins: These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH components.

The MBW complex activates the expression of the structural genes (CHS, CHI, F3H, F3'5'H, DFR, ANS, and UFGT) in a coordinated manner, leading to the production of delphinidin 3-glucoside.

Visualization of the Regulatory Network

Caption: The MBW transcriptional regulatory complex.

Quantitative Data

The following tables summarize available kinetic parameters for the key enzymes in the delphinidin 3-glucoside biosynthetic pathway. It is important to note that these values can vary depending on the plant species, isoenzyme, and assay conditions.

Table 1: Kinetic Parameters of Core Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (µM/min) | kcat (s⁻¹) | Source Organism |

| CHS | p-Coumaroyl-CoA | 1.6 - 4.2 | - | 1.7 - 2.8 | Petroselinum crispum, Arabidopsis thaliana |

| Malonyl-CoA | 2.6 - 11 | - | - | Petroselinum crispum, Arabidopsis thaliana | |

| CHI | Naringenin Chalcone | 30 - 150 | - | 1200 - 2300 | Medicago sativa, Petunia hybrida |

| F3H | Naringenin | 43.75 ± 7.12 | 22.90 ± 0.94 | - | Carthamus tinctorius[2] |

| F3'5'H | Naringenin | 3.22 ± 0.31 | 124.49 ± 10.11 (pM·min⁻¹·mg⁻¹) | - | Camellia sinensis[3] |

| Dihydrokaempferol | 3.26 ± 0.48 | 2.69 ± 0.48 (pM·min⁻¹·mg⁻¹) | - | Camellia sinensis[3] | |

| DFR | Dihydromyricetin | 10 - 50 | - | - | Vitis vinifera, Petunia hybrida |

| ANS | Leucocyanidin | ~10 | - | - | Arabidopsis thaliana |

| UFGT | Delphinidin | 150 - 300 | - | - | Vitis vinifera |

| UDP-Glucose | 200 - 500 | - | - | Vitis vinifera |

Table 2: Kinetic Parameters of Modifying Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | kcat (s⁻¹) | Source Organism |

| 3MaT | Pelargonidin 3-O-glucoside | 46.7 | - | 7.3 | Dahlia variabilis[1] |

| Malonyl-CoA | 18.8 | - | 7.3 | Dahlia variabilis[1] |

Experimental Protocols

Quantification of Delphinidin 3-Glucoside by HPLC

Objective: To separate and quantify delphinidin 3-glucoside in plant extracts.

Materials:

-

Plant tissue (e.g., petals, fruit peel)

-

Extraction solvent: Methanol with 1% HCl (v/v)

-

HPLC system with a C18 column and a diode array detector (DAD)

-

Mobile phase A: 5% Formic acid in water

-

Mobile phase B: 5% Formic acid in methanol

-

Delphinidin 3-glucoside standard

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

Procedure:

-

Extraction:

-

Grind 100 mg of fresh plant tissue to a fine powder in liquid nitrogen.

-

Add 1 mL of extraction solvent and vortex thoroughly.

-

Incubate in the dark at 4°C for 1 hour with occasional vortexing.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Set the DAD to monitor at 520 nm.

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject 10 µL of the filtered extract.

-

Run a gradient elution program (e.g., 10-40% B over 30 minutes).

-

Identify the delphinidin 3-glucoside peak by comparing its retention time and UV-Vis spectrum with the standard.

-

Quantify the amount of delphinidin 3-glucoside by creating a standard curve with known concentrations of the standard.

-

Total Monomeric Anthocyanin Content by pH Differential Method

Objective: To determine the total monomeric anthocyanin content in a sample.

Materials:

-

Plant extract (prepared as in 5.1)

-

pH 1.0 buffer (0.025 M potassium chloride)

-

pH 4.5 buffer (0.4 M sodium acetate)

-

Spectrophotometer

Procedure:

-

Prepare two dilutions of the plant extract: one with pH 1.0 buffer and one with pH 4.5 buffer. The dilution factor should be chosen to yield an absorbance at 520 nm in the linear range of the spectrophotometer (typically 0.2-1.4).

-

Let the dilutions stand for 15 minutes.

-

Measure the absorbance of both dilutions at 520 nm and 700 nm (for haze correction).

-

Calculate the absorbance (A) of the diluted sample as: A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5

-

Calculate the total monomeric anthocyanin concentration (mg/L) as: Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x L) Where:

-

MW = Molecular weight of delphinidin 3-glucoside (465.38 g/mol )

-

DF = Dilution factor

-

ε = Molar extinction coefficient of delphinidin 3-glucoside (29,000 L·mol⁻¹·cm⁻¹)

-

L = Pathlength of the cuvette (cm)

-

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of key biosynthetic genes.

Materials:

-

Plant tissue

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (SYBR Green-based)

-

Gene-specific primers for target genes (e.g., CHS, F3'5'H, DFR, UFGT) and a reference gene (e.g., Actin, Ubiquitin)

-

qPCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissue using a suitable kit, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare a qPCR reaction mix containing cDNA, gene-specific primers, and qPCR master mix.

-

Perform the qPCR reaction in a thermal cycler with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls and no-reverse-transcriptase controls to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Conclusion

The biosynthetic pathway of delphinidin 3-glucoside is a complex and highly regulated process that is of great interest to both fundamental plant science and applied biotechnology. This technical guide has provided a detailed overview of the core pathway, its downstream modifications, and its transcriptional regulation. The compilation of quantitative data and detailed experimental protocols aims to equip researchers with the necessary information to further investigate and manipulate this pathway for various applications, from enhancing the nutritional value of crops to developing novel therapeutic agents. Future research will likely focus on elucidating the finer details of the enzyme kinetics and regulatory networks in a wider range of plant species, as well as on the heterologous production of delphinidin 3-glucoside in microbial systems.

References

- 1. cDNA Cloning, Heterologous Expressions, and Functional Characterization of Malonyl-Coenzyme A:Anthocyanidin 3-O-Glucoside-6"-O-Malonyltransferase from Dahlia Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular characterization of flavanone 3-hydroxylase gene and flavonoid accumulation in two chemotyped safflower lines in response to methyl jasmonate stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

Delphinidin 3-Glucoside Chloride: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability profile of delphinidin 3-glucoside chloride, a prominent anthocyanin with significant research interest for its potential therapeutic properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring a thorough understanding of this compound's physicochemical characteristics.

Solubility Profile

This compound, a glycosylated form of the anthocyanidin delphinidin, exhibits a solubility profile largely dictated by the polarity of the solvent and the pH of aqueous solutions. As a glycoside, the presence of the glucose moiety generally enhances its water solubility compared to its aglycone form, delphinidin.

Solubility in Common Solvents

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data.

| Solvent | Concentration | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[1] | Not Specified | A stock solution can be prepared. |

| Dimethylformamide (DMF) | ~1.5 mg/mL[1] | Not Specified | - |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.2 mg/mL[1] | Not Specified | Aqueous solutions are not recommended for storage for more than one day.[1] |

| Water | Highly water-soluble | Not Specified | Generally recognized as highly soluble in water. |

For comparative purposes, the table below provides the mole fraction solubility of delphinidin (the aglycone) in various solvents at different temperatures. It is important to note that these values are for the aglycone and not the 3-glucoside chloride form, but they offer insight into the general solubility trends.

| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x) |

| Water | 298.15 | 53.53 |

| 303.15 | 63.87 | |

| 308.15 | 69.77 | |

| 313.15 | 78.66 | |

| 318.15 | 86.85 | |

| 323.15 | 102.05 | |

| 328.15 | 111.35 | |

| 333.15 | 123.55 | |

| 338.15 | 147.54 | |

| 343.15 | 163.71 | |

| Methanol | 298.15 | 58.61 |

| 303.15 | 66.24 | |

| 308.15 | 77.12 | |

| 313.15 | 87.69 | |

| 318.15 | 97.08 | |

| 323.15 | 112.55 | |

| 328.15 | 128.24 | |

| 333.15 | 145.24 | |

| 338.15 | 159.21 | |

| 343.15 | 168.64 | |

| Ethanol | 298.15 | 5.73 |

| 303.15 | 6.13 | |

| 308.15 | 7.04 | |

| 313.15 | 7.70 | |

| 318.15 | 8.81 | |

| 323.15 | 9.92 | |

| 328.15 | 11.23 | |

| 333.15 | 12.57 | |

| 338.15 | 14.28 | |

| 343.15 | 15.59 | |

| Acetone | 298.15 | 0.0055 |

| 303.15 | 0.0066 | |

| 308.15 | 0.0071 | |

| 313.15 | 0.0077 | |

| 318.15 | 0.0090 | |

| 323.15 | 0.0104 | |

| 328.15 | 0.0121 | |

| 333.15 | 0.0135 | |

| 338.15 | 0.0149 | |

| 343.15 | 0.0157 |

Data for delphinidin adapted from a study on its solubility in various organic solvents.[2]

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and application in experimental and developmental settings. Its stability is significantly influenced by pH, temperature, light, and oxygen.

pH-Dependent Stability

Anthocyanins, including this compound, are known for their pH-dependent structural transformations, which directly impact their color and stability.

-

Acidic Conditions (pH < 3): In strongly acidic environments, this compound predominantly exists as the highly stable, red-colored flavylium cation.

-

Mildly Acidic to Neutral Conditions (pH 4-6): As the pH increases, the flavylium cation undergoes hydration to form the colorless carbinol pseudobase, which can further tautomerize to the colorless chalcone form.

-

Alkaline Conditions (pH > 7): In neutral to alkaline conditions, the compound is unstable and can form a blue or purplish quinonoidal base. However, it is also prone to degradation into smaller phenolic compounds.

The structural transformations of delphinidin 3-glucoside with increasing pH are illustrated in the diagram below.

Thermal Stability

Elevated temperatures accelerate the degradation of this compound. The degradation generally follows first-order kinetics. The rate of degradation increases with increasing temperature. For instance, studies on anthocyanins from black rice bran have shown that the degradation rate constant (k) increases with rising temperature and pH.

Photostability

Exposure to light, particularly UV light, can lead to the degradation of this compound. It is recommended to store solutions in the dark to minimize photodegradation. One study demonstrated that approximately 50% of anthocyanin pigments were destroyed after light exposure, compared to 30% degradation in the dark under the same conditions.[3]

Storage Stability

When stored as a crystalline solid at -20°C, this compound is stable for at least four years.[1] Aqueous solutions, however, are not recommended for storage for more than one day.[1] For longer-term storage in solution, it is advisable to prepare stock solutions in anhydrous organic solvents like DMSO, purge with an inert gas, and store at -80°C for up to six months or -20°C for one month.[4]

Experimental Protocols

Accurate determination of solubility and stability is paramount for reliable research outcomes. The following sections outline general experimental protocols for these assessments.

Solubility Determination

A common method for determining the solubility of a compound like this compound is the shake-flask method followed by quantification using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification:

-

UV-Vis Spectrophotometry: Prepare a series of standard solutions of known concentrations. Measure the absorbance of the standards and the saturated solution at the wavelength of maximum absorbance (λmax) for this compound (around 520-540 nm in acidic conditions). Construct a calibration curve and determine the concentration of the saturated solution.

-

HPLC: Prepare a calibration curve using standard solutions. Inject a known volume of the filtered saturated solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis or photodiode array (PDA) detector. The concentration is determined by comparing the peak area to the calibration curve.

-

Stability Assessment

The stability of this compound can be assessed by monitoring its concentration over time under specific conditions (e.g., different pH, temperature, and light exposure). HPLC is the preferred method for its ability to separate the parent compound from its degradation products.

Protocol: HPLC Method for Stability Assessment

-

Sample Preparation: Prepare solutions of this compound in the desired buffers or solvents.

-

Incubation: Store the solutions under the specified conditions (e.g., in a temperature-controlled water bath, under a specific light source, or in the dark).

-

Sampling: At predetermined time intervals, withdraw aliquots of the solutions.

-

HPLC Analysis:

-

Chromatographic Conditions: A validated reverse-phase HPLC method is typically used. An example of a validated method for this compound in rat plasma utilized an Agilent Reverse Phase EC-C18 column (4.6×150 mm; 2.7 µm particle size) with a mobile phase of acetonitrile and 0.1% trifluoroacetic acid in an aqueous solution (81:19, v/v).[5]

-

Detection: Monitor the eluent at the λmax of the flavylium cation (around 520-540 nm).

-

-

Data Analysis: Plot the concentration of this compound as a function of time. Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).

Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in various diseases, including cancer. Understanding these interactions is crucial for elucidating its mechanism of action.

Inhibition of EGFR Signaling Pathway

Delphinidin and its glucosides have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6] Overactivation of this pathway is a hallmark of many cancers. Delphinidin has been shown to inhibit the phosphorylation of EGFR, which in turn blocks downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and induction of apoptosis.[6]

Inactivation of the Akt/HOTAIR Signaling Pathway

Delphinidin 3-glucoside has been demonstrated to suppress breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway.[7] It achieves this by repressing Akt activation, which leads to the promotion of Interferon Regulatory Factor 1 (IRF1) expression.[7] IRF1 then binds to the promoter of the long non-coding RNA HOTAIR, downregulating its expression and leading to cytotoxic effects in breast cancer cells.[7]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. eprints.usm.my [eprints.usm.my]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Inhibition of epidermal growth factor receptor signaling pathway by delphinidin, an anthocyanidin in pigmented fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Delphinidin-3-glucoside suppresses breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Anti-inflammatory Effects of Delphinidin 3-Glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin 3-glucoside (D3G), a prominent member of the anthocyanin family of flavonoids, is a water-soluble pigment responsible for the rich blue and purple hues of many fruits and vegetables, such as blueberries, black currants, and eggplant[1][2]. Beyond its role as a natural colorant, D3G has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties[1][3][4]. In vitro studies have consistently demonstrated its capacity to modulate key signaling pathways and suppress the production of pro-inflammatory mediators, highlighting its potential as a therapeutic agent for a variety of inflammatory disorders[1][2]. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory effects of delphinidin 3-glucoside, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its properties.

Core Mechanisms of Anti-inflammatory Action

Delphinidin 3-glucoside exerts its anti-inflammatory effects primarily through the modulation of two critical intracellular signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory agents like Lipopolysaccharide (LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, iNOS, and COX-2.

Delphinidin 3-glucoside has been shown to effectively suppress this pathway. Studies have demonstrated that D3G treatment leads to lower expression and activation of NF-κB[1][5][6]. By inhibiting the degradation of IκBα and the subsequent nuclear translocation of NF-κB, D3G effectively curtails the inflammatory cascade at a critical control point[7][8].

Downregulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling route that governs cellular processes such as inflammation, proliferation, and apoptosis. It comprises a series of protein kinases, including ERK1/2, that are activated by extracellular stimuli. Once phosphorylated, these kinases can activate transcription factors, such as AP-1, leading to the expression of inflammatory genes.

Delphinidin 3-sambubioside, a closely related anthocyanin, has been shown to downregulate the MEK1/2-ERK1/2 signaling cascade, which is a key branch of the MAPK pathway[7]. This inhibition contributes to the overall reduction in the expression of pro-inflammatory mediators. In silico studies further suggest that D3G may inhibit TNF-α signaling, a key upstream activator of both NF-κB and MAPK pathways[9][10].

References

- 1. Delphinidin-3- O -glucoside in vitro suppresses NF-κB and changes the secretome of mesenchymal stem cells affecting macrophage activation - ProQuest [proquest.com]

- 2. Delphinidin-3- O -glucoside in vitro suppresses NF-κB and changes the secretome of mesenchymal stem cells affecting macrophage activation - ProQuest [proquest.com]

- 3. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Delphinidin-3-O-glucoside in vitro suppresses NF-κB and changes the secretome of mesenchymal stem cells affecting macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling – Acta Informatica Medica [actainformmed.org]

A Technical Guide to the Apoptotic Effects of Delphinidin 3-Glucoside on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin 3-glucoside (D3G) is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigments in many fruits and vegetables, such as blackcurrants and blueberries.[1] Beyond their role as natural colorants, anthocyanins are gaining significant attention in oncology for their potential anti-cancer properties. Delphinidin and its glycosides have demonstrated a range of anti-carcinogenic activities, including the induction of apoptosis, suppression of cell migration, and modulation of critical signaling pathways.[2] Among its derivatives, delphinidin-3-O-glucoside is noted for its potential anticancer activity, partly due to its bioavailability.[3][4]

This technical guide provides an in-depth overview of the apoptotic effects of delphinidin 3-glucoside on various cancer cell lines. It consolidates quantitative data from preclinical studies, details the underlying molecular mechanisms and signaling pathways, and provides standardized experimental protocols for researchers investigating its therapeutic potential.

Molecular Mechanisms of Delphinidin 3-Glucoside-Induced Apoptosis

Delphinidin 3-glucoside and its aglycone, delphinidin, induce programmed cell death in cancer cells through a multi-faceted approach involving the generation of reactive oxygen species (ROS), cell cycle arrest, and the modulation of key signaling pathways that govern cell survival and apoptosis.

Induction of Oxidative Stress and Mitochondrial Dysfunction

A primary mechanism involves the induction of ROS. In leukemia Jurkat cells, delphinidin 3-glucoside and its related compound delphinidin-3-O-rutinoside were found to induce the formation of ROS.[1] This increase in intracellular ROS can lead to a loss of mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway.[2] The disruption of the mitochondrial membrane potential facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, which subsequently activates the caspase cascade.[1] For instance, delphinidin 3-sambubioside, a similar glycoside, was shown to cause the release of cytochrome c in HL-60 leukemia cells.[1]

Modulation of Key Apoptotic Signaling Pathways

D3G and delphinidin exert their pro-apoptotic effects by intervening in several critical signaling cascades.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Delphinidin glycosides have been shown to induce apoptosis by dysregulating this pathway. In Jurkat cells, treatment led to the dephosphorylation of Akt and the downstream pro-apoptotic protein Bad.[1] The aglycone delphinidin has also been shown to suppress the Akt/mTOR signaling pathway in breast cancer cells.[5]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a dual role in cell fate. Delphinidin has been found to inhibit the pro-survival ERK signaling pathway by decreasing the phosphorylation of key components like c-Raf, MEK1/2, and ERK1/2.[6] Concurrently, it activates the pro-apoptotic JNK signaling pathway.[6] This strategic modulation shifts the cellular balance towards apoptosis.

-

NF-κB Pathway: The NF-κB signaling pathway is a crucial mediator of inflammation and cell survival, and its constitutive activation is common in many cancers. Delphinidin effectively blocks this pathway, thereby sensitizing cancer cells to apoptosis. Studies in HER-2 positive breast cancer cells show that delphinidin treatment decreases the phosphorylation of key proteins in the NF-κB pathway, including IKKα/β, IκBα, and the p65 subunit of NF-κB.[7][6]

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for controlling the mitochondrial apoptotic pathway. Delphinidin and its glycosides shift this balance in favor of apoptosis by down-regulating the expression of Bcl-2 and up-regulating the expression of Bax, thus increasing the Bax/Bcl-2 ratio.[1][7][6]

Cell Cycle Arrest

The induction of apoptosis by delphinidin compounds is often preceded by cell cycle arrest. In multiple cancer cell lines, including Jurkat leukemia and HER-2 positive breast cancer cells, treatment with delphinidin or its glycosides leads to arrest in the G2/M phase of the cell cycle.[1] This arrest prevents cancer cells from progressing through mitosis and dividing, providing a window for apoptotic mechanisms to take effect. The arrest is associated with the downregulation of key cell cycle proteins such as Cyclin B1 and Cdk1.

Quantitative Data on Apoptotic Effects

The cytotoxic and pro-apoptotic efficacy of delphinidin and its glycosides varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Table 1: IC50 Values of Delphinidin and Delphinidin 3-Glucoside in Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Citation |

| Delphinidin 3-Glucoside | HCT-116 | Colorectal Carcinoma | 396 ± 23 µg/mL | [8][9] |

| Delphinidin 3-Glucoside | HT-29 | Colorectal Adenocarcinoma | 329 ± 17 µg/mL | [8][9] |

| Delphinidin | MDA-MB-453 | Breast (HER-2+) | 41.42 µM | |

| Delphinidin | BT-474 | Breast (HER-2+) | 60.92 µM | |

| Delphinidin | PEO1 | Ovarian | 18.7 µM | [10] |

| Delphinidin | SKOV3 | Ovarian | 40.5 µM | [10] |

| Delphinidin | T24 | Bladder | Significant cytotoxicity at 10–60 µg/mL | [11] |

Table 2: Summary of Pro-Apoptotic Effects and Biomarker Modulation

| Cell Line | Compound | Key Observations | Citation |

| Jurkat | D3G, D3R | Induction of apoptosis, G2/M arrest, increased Caspase-3, ROS generation, dephosphorylation of Akt/Bad, decreased Bcl-2. | [1] |

| MDA-MB-453 | Delphinidin | G2/M arrest (up to 13.58% at 80 µM), decreased Bcl-2/Bax ratio, decreased p-ERK, increased p-JNK, decreased p-NF-κB. | [7] |

| BT-474 | Delphinidin | G2/M arrest (up to 23.53% at 80 µM), decreased Bcl-2/Bax ratio, decreased p-ERK, increased p-JNK, decreased p-NF-κB. | [7] |

| PC3 | Delphinidin | Significant Annexin V staining at 60-180 µM, activation of Caspase-3 and Caspase-9. | [12] |

| HCT-116 | D3G | Decreased expression of PD-L1 immune checkpoint protein. | [8] |

| HL-60 | Delphinidin 3-sambubioside | ROS-mediated mitochondrial dysfunction, cytochrome c release. | [2] |

| D3R: Delphinidin-3-O-rutinoside |

Key Experimental Protocols

Standardized protocols are essential for the accurate assessment of the apoptotic effects of delphinidin 3-glucoside.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Plating: Seed cancer cells (e.g., HCT-116, MDA-MB-453) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[12]

-

Treatment: Replace the medium with fresh medium containing various concentrations of delphinidin 3-glucoside or vehicle control (e.g., DMSO). Incubate for a specified period, typically 48 hours.[12]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the supernatant and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Quantification (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with delphinidin 3-glucoside as described for the viability assay.

-

Cell Harvesting: Collect all cells, including those in the supernatant (which may be apoptotic), by trypsinization and centrifugation. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI).[11][12]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the samples by flow cytometry.[13]

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathways.

Methodology:

-

Protein Extraction: After treatment with D3G, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, p-Akt, p-ERK) and a loading control (e.g., β-actin, GAPDH).[1][3][7]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

Conclusion and Future Directions

The available preclinical evidence strongly supports the role of delphinidin 3-glucoside and its aglycone, delphinidin, as potent inducers of apoptosis in a variety of cancer cell lines. The mechanisms of action are comprehensive, involving the modulation of critical signaling pathways such as PI3K/Akt, MAPK, and NF-κB, which ultimately leads to cell cycle arrest and the activation of the intrinsic apoptotic cascade.

For drug development professionals, D3G represents a promising natural compound for further investigation. Future research should focus on:

-

In Vivo Efficacy: Translating these in vitro findings into well-designed animal models to assess anti-tumor efficacy, optimal dosing, and safety profiles.[5]

-

Bioavailability and Metabolism: Investigating the metabolism of D3G and the bioavailability of its active forms to better understand its therapeutic potential in a clinical context.

-

Combination Therapies: Exploring the synergistic effects of D3G with conventional chemotherapy agents or targeted therapies to enhance treatment efficacy and potentially overcome drug resistance.

-

Mechanism in Other Cancers: Expanding the investigation to a wider range of cancer types to identify other malignancies that may be sensitive to D3G-induced apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. onesearch.sunyempire.edu [onesearch.sunyempire.edu]

- 10. mdpi.com [mdpi.com]

- 11. phcog.com [phcog.com]

- 12. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

Phytoestrogen Activity of Delphinidin 3-glucoside chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin 3-glucoside chloride, an anthocyanin commonly found in pigmented fruits and vegetables like Hibiscus sabdariffa, is a subject of growing interest for its diverse bioactive properties.[1] Among these, its potential as a phytoestrogen—a plant-derived compound that mimics or modulates the action of endogenous estrogens—positions it as a candidate for further investigation in hormone-dependent conditions. This document provides an in-depth technical overview of the phytoestrogenic activity of this compound, focusing on quantitative data, mechanisms of action, and detailed experimental protocols.

Quantitative Data on Phytoestrogenic Activity

The phytoestrogenic potential of a compound is quantified by its ability to bind to estrogen receptors (ERs) and elicit a biological response. The following table summarizes the available quantitative data for Delphinidin 3-glucoside and its aglycone, Delphinidin.

| Compound | Assay Type | Target | Metric | Value | Reference |

| This compound | Estrogen Receptor Binding | ERβ | IC50 | 9.7 μM | [1] |

| Delphinidin 3-glucoside | Estrogen Receptor Binding | ERβ | Affinity noted | Showed affinity | [2] |

| Delphinidin 3-glucoside | Estrogen Receptor Binding | ERα | Affinity noted | No affinity observed | [2] |

| Delphinidin | Cell Proliferation (MCF-7) | - | IC50 | 120 µM | [3] |

| Delphinidin | Computational Docking | ERα | Binding Energy | -8.8 Kcal/mol | [4] |

| Delphinidin | Computational Docking | ERβ | Binding Energy | -8.58 Kcal/mol | [4] |

Note: Data for Delphinidin (the aglycone form) is included for comparative purposes, as it is a related and often co-occurring compound.

Mechanism of Action and Signaling Pathways

This compound primarily exerts its phytoestrogenic activity through selective binding to Estrogen Receptor Beta (ERβ).[1][2] This interaction can trigger a cascade of downstream signaling events. While its direct influence on classic estrogenic pathways is established through its ERβ affinity, a significant body of research points to its modulatory effects on other signaling pathways implicated in hormone-responsive cancers, particularly the PI3K/Akt pathway.

In breast cancer models, Delphinidin 3-glucoside has been shown to suppress carcinogenesis by inhibiting the Akt/HOTAIR signaling pathway.[5][6] This mechanism involves the repression of Akt activation, which in turn promotes the expression of Interferon Regulatory Factor-1 (IRF1). IRF1 then binds to the promoter of the long non-coding RNA HOTAIR, inhibiting its expression and thereby suppressing cancer progression.[5][6]

Caption: ERβ-mediated signaling by Delphinidin 3-glucoside.

Caption: Inhibition of the Akt/HOTAIR pathway by Delphinidin 3-glucoside.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of phytoestrogen activity. Below are protocols for key in vitro assays.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the affinity of a test compound for estrogen receptors by measuring its ability to displace a radiolabeled estrogen ligand.

Methodology:

-

Receptor Preparation: Utilize purified recombinant human ERα or ERβ.

-

Reaction Mixture: In a 96-well plate, combine the estrogen receptor, a fixed concentration of a radiolabeled ligand (e.g., [³H]-Estradiol), and varying concentrations of this compound in a binding buffer.

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separation: Separate receptor-bound from unbound radioligand using a method like dextran-coated charcoal absorption or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

MCF-7 Cell Proliferation Assay (SRB Assay)

This assay assesses the effect of the compound on the proliferation of estrogen-sensitive human breast cancer cells (MCF-7).

Methodology:

-

Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 2×10⁵ cells/mL and allow them to attach for 24 hours.[3]

-

Hormone Deprivation: Replace the growth medium with a phenol red-free medium containing charcoal-stripped fetal bovine serum for 24-48 hours to minimize background estrogenic effects.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 200 µM) for the desired period (e.g., 24 to 120 hours).[3] Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 17β-estradiol).

-

Cell Fixation: Gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.

-

Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measurement: Read the absorbance at approximately 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.[3]

Estrogen Receptor Reporter Gene Assay

This assay measures the ability of a compound to activate gene transcription through an estrogen receptor-mediated mechanism.

Methodology:

-

Cell Line: Use a human cell line (e.g., T47D, HEK293) stably transfected with two plasmids: one expressing either ERα or ERβ, and a reporter plasmid containing multiple copies of an Estrogen Response Element (ERE) upstream of a reporter gene (e.g., luciferase).[7][8]

-

Cell Plating and Treatment: Plate the cells in a 96-well plate. After attachment, treat the cells with various concentrations of this compound for 24 hours.[9]

-

Cell Lysis: Wash the cells with PBS and add a lysis buffer to release the cellular contents, including the expressed reporter protein.

-

Luminometry: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) to the cell lysate.

-

Measurement: Immediately measure the light output (luminescence) using a luminometer.[9]

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) if necessary. Plot the relative luminescence units against the compound concentration to determine the EC50 (concentration for 50% of maximal activation). The effect can be confirmed by co-treatment with an ER antagonist like ICI 182,780, which should inhibit the response.[9]

Caption: Workflow for an Estrogen Receptor (ER) reporter gene assay.

Conclusion

This compound demonstrates clear phytoestrogenic activity, characterized by a selective binding affinity for ERβ.[1][2] Beyond direct receptor interaction, its ability to modulate key cancer-related signaling pathways, such as Akt/HOTAIR, highlights a multi-faceted mechanism of action that warrants further exploration.[5][6] The provided data and protocols offer a solid foundation for researchers and drug development professionals to design and execute further studies. Future investigations should aim to expand the quantitative dataset, particularly regarding ERα and ERβ functional agonism versus antagonism, and to validate these in vitro findings in relevant preclinical in vivo models to fully elucidate the therapeutic potential of this promising natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scispace.com [scispace.com]

- 3. 世界杯2022淘汰赛分组_乐鱼游戏app客服 [m.diegoaieta.com]

- 4. preprints.org [preprints.org]

- 5. Delphinidin-3-glucoside suppresses breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Delphinidin-3-glucoside suppresses breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.vu.nl [research.vu.nl]

- 9. Cyanidin-3-o-Glucoside Pharmacologically Inhibits Tumorigenesis via Estrogen Receptor β in Melanoma Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Delphinidin 3-Glucoside Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin 3-glucoside chloride is a naturally occurring anthocyanin responsible for the blue and purple pigmentation in many fruits and flowers. Beyond its role as a colorant, it is a subject of increasing interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant and potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Principle

This method utilizes reversed-phase HPLC with UV-Vis detection to separate and quantify this compound. The separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol). The acidic mobile phase helps to maintain the flavylium cation form of the anthocyanin, which is essential for its stability and detection. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations. An internal standard can be used to improve the accuracy and precision of the quantification.

Experimental Protocols

Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or Quaternary pump

-

Autosampler

-

Column oven

-

Diode Array Detector (DAD) or UV-Vis Detector

-

-

Reversed-phase C18 column (e.g., Agilent ZORBAX StableBond SB-C18, 4.6 x 150 mm, 2.7 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

Syringe filters (0.22 or 0.45 µm, PTFE or nylon)

-

Vortex mixer

-

Centrifuge

Reagents and Standards

-

This compound reference standard (≥95% purity)

-

Cyanidin 3,5-di-O-glucoside chloride (as internal standard, optional)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or Trifluoroacetic acid, TFA) (HPLC grade)

-

Ultrapure water (Type I)

Preparation of Standard Solutions

3.1. Stock Standard Solution (e.g., 100 µg/mL)

-

Accurately weigh approximately 1 mg of this compound reference standard.

-

Dissolve the standard in 10 mL of methanol containing 0.1% HCl in a volumetric flask to obtain a stock solution of 100 µg/mL.[1]

-

Store the stock solution at 4°C in the dark.

3.2. Working Standard Solutions

-

Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase.

-

A typical concentration range for the calibration curve is 0.625, 1.25, 2.5, 5.0, and 10.0 µg/mL.[2]

-

For analysis in plasma, a higher concentration range may be required (e.g., 250, 500, 1000, 2000, and 3000 ng/mL).[1]

3.3. Internal Standard (IS) Solution (Optional)

-

Prepare a stock solution of the internal standard (e.g., cyanidin 3,5-di-O-glucoside chloride) in a similar manner to the analyte stock solution.

-

Prepare a working IS solution at a fixed concentration (e.g., 500 ng/mL) by diluting the IS stock solution with the mobile phase.[1]

Preparation of Mobile Phase

-

Mobile Phase A: 5% formic acid in ultrapure water (v/v).

-

Mobile Phase B: 100% Acetonitrile.

-

Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

Sample Preparation

5.1. Plant Extracts (e.g., Fruits, Flowers)

-

Homogenize a known weight of the plant material.

-

Extract the anthocyanins with an appropriate volume of acidified methanol (e.g., methanol with 1% HCl, v/v).

-

Vortex or sonicate the mixture for a specified time.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the residue to ensure complete extraction.

-

Combine the supernatants and evaporate the solvent under reduced pressure if necessary.

-

Reconstitute the dried extract in the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before HPLC injection.

5.2. Beverage Samples (e.g., Juices, Wine)

-

For clear beverages, direct injection after filtration through a 0.45 µm syringe filter may be sufficient.[3]

-

For cloudy beverages, centrifugation may be required before filtration.

-

Dilute the sample with the mobile phase if the anthocyanin concentration is expected to be high.

5.3. Plasma Samples

-

To 500 µL of plasma, add a known amount of internal standard (if used).

-

Precipitate proteins by adding an equal volume of acidified acetonitrile or by using a protein precipitation plate.

-

Vortex and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

HPLC Chromatographic Conditions

The following table summarizes a typical set of HPLC conditions for the analysis of this compound.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 2.7 µm)[1] |

| Mobile Phase A | 5% Formic Acid in Water[4] |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-1 min: 5% B1-10 min: 5-25% B10-12 min: 25-5% B12-15 min: 5% B |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 520 nm[5] |

Data Presentation

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 0.625 - 10.0 µg/mL | [2] |

| Correlation Coefficient (r²) | > 0.99 | [2] |

| Limit of Detection (LOD) | 0.07 - 47 ng/mL | [1][2] |

| Limit of Quantification (LOQ) | 0.20 - 213 ng/mL | [1][2] |

| Precision (%RSD) | < 15% | [6] |

| Accuracy (% Recovery) | 80 - 120% | [6] |

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by comparing the chromatograms of blank samples, spiked samples, and standards.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined range.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies in a spiked matrix.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Mandatory Visualizations

Caption: Experimental workflow for HPLC quantification.

Caption: HPLC method validation parameter relationships.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. actascientific.com [actascientific.com]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. uhplcs.com [uhplcs.com]

- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 6. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]

Delphinidin 3-glucoside Chloride: Application Notes and Protocols for Use as an HPLC Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper use of Delphinidin 3-glucoside chloride as a reference standard in High-Performance Liquid Chromatography (HPLC) for the identification and quantification of anthocyanins.

Introduction

This compound, also known as Myrtillin chloride, is a major anthocyanin found in various pigmented plants, including blueberries, blackcurrants, and roselle (Hibiscus sabdariffa)[1][2]. As a primary reference standard, it is essential for the accurate quantification of this and other related anthocyanins in food products, beverages, natural health products, and pharmaceutical preparations[3][4]. Its high purity, typically ≥95.0% as determined by HPLC, ensures reliable and reproducible results in chromatographic analysis[3].

Physicochemical Properties and Storage

Proper handling and storage of the reference standard are critical to maintain its integrity and ensure accurate analytical results.

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₁ClO₁₂ | [3][5] |

| Molecular Weight | 500.84 g/mol | [3][6] |

| CAS Number | 6906-38-3 | [3][5] |

| Appearance | Crystalline solid | [7] |

| Solubility | Soluble in water, DMSO (~10 mg/ml), and dimethylformamide (~1.5 mg/ml). The solubility in PBS (pH 7.2) is approximately 0.2 mg/ml. | [7][8] |

| Storage Conditions | Store at -20°C in a dry, dark place.[1][3][5] | |

| Stability | Stable for at least 4 years when stored correctly.[7] Aqueous solutions are not recommended to be stored for more than one day.[7] |

HPLC Method for Quantification of Delphinidin 3-glucoside

This protocol provides a general HPLC method adaptable for the analysis of Delphinidin 3-glucoside in various sample matrices. Method validation, including parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), is crucial for each specific application[9][10].

Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | Reversed-phase C18 (e.g., 2 µm particle size, 2 mm i.d., 100 mm length) |

| Mobile Phase A | 10% Phosphoric Acid in Water |

| Mobile Phase B | Methanol containing 2% HCl |

| Gradient Elution | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B is typically used to separate anthocyanins. The exact gradient should be optimized based on the specific sample matrix and the anthocyanins of interest. |

| Flow Rate | 0.2 mL/min (for u-HPLC) |

| Column Temperature | 40°C |

| Detection Wavelength | 520 nm (for anthocyanins) |

| Injection Volume | 5-20 µL |

Note: This is a general method and may require optimization for specific applications and instrumentation.

Quantitative Data from Literature

The following table summarizes key quantitative parameters reported for the HPLC analysis of Delphinidin 3-glucoside.

| Parameter | Value | Matrix | Reference |

| Linearity (R²) | ≥0.950 | Rat Plasma | [9] |

| Recovery | 80.377% | Rat Plasma | [9] |

| LOD | 47 ng/mL | Rat Plasma | [9] |

| LOQ | 213 ng/mL | Rat Plasma | [9] |

| LOD | 1.56 µg/mL | Bilberry Products | [11] |

| LOQ | 6.25 µg/mL | Bilberry Products | [11] |

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Accurate preparation of standard solutions is fundamental for generating a reliable calibration curve.

-

Stock Solution (e.g., 100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of methanol.[12] This stock solution should be stored at 4°C and freshly prepared as needed.[12]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for the calibration curve (e.g., 250, 500, 1000, 2000, 3000 ng/mL).[12]

Sample Preparation

The sample preparation method will vary depending on the matrix. The goal is to extract the anthocyanins and remove interfering substances.

-

For Plant Material (e.g., Grapes):

-

Weigh approximately 1.0 g of the homogenized sample into a vial.

-

Add 2 mL of dimethyl sulfoxide (DMSO) and vortex for 1 minute.

-

Let the mixture stand in the dark for 10 minutes.

-

Add 8 mL of methanol containing 2% HCl and 0.5 mg/mL of butylated hydroxytoluene (BHT) as an antioxidant.

-

Vortex for 5 minutes.

-

Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[13]

-

-